7-Hydroxymethotrexate-d3
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Overview
Description
7-Hydroxymethotrexate-d3 is a deuterium-labeled derivative of 7-Hydroxymethotrexate, which is a major metabolite of Methotrexate. Methotrexate is an antimetabolite and antifolate agent that inhibits the enzyme dihydrofolate reductase, thereby preventing the conversion of folic acid into tetrahydrofolate and inhibiting DNA synthesis . The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic and metabolic studies.
Preparation Methods
The synthesis of 7-Hydroxymethotrexate-d3 involves the incorporation of deuterium into the 7-Hydroxymethotrexate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial production methods for this compound are not widely documented, but they likely follow similar principles as laboratory synthesis, scaled up to meet production demands. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
7-Hydroxymethotrexate-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield various oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
7-Hydroxymethotrexate-d3 is primarily used in scientific research to study the pharmacokinetics and metabolism of Methotrexate and its metabolites. Its applications include:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Methotrexate.
Biology: Helps in understanding the metabolic pathways and interactions of Methotrexate within biological systems.
Mechanism of Action
The mechanism of action of 7-Hydroxymethotrexate-d3 is similar to that of Methotrexate. It inhibits the enzyme dihydrofolate reductase, which is crucial for the conversion of folic acid into tetrahydrofolate. This inhibition leads to a decrease in the synthesis of nucleotides, which are essential for DNA replication and cell division. As a result, the compound exerts its effects by preventing the proliferation of rapidly dividing cells, such as cancer cells and immune cells involved in autoimmune diseases .
Comparison with Similar Compounds
7-Hydroxymethotrexate-d3 is unique due to its deuterium labeling, which makes it particularly useful for research purposes. Similar compounds include:
7-Hydroxymethotrexate: The non-deuterated form, which is also a major metabolite of Methotrexate.
Methotrexate: The parent compound, widely used as an antimetabolite and antifolate agent in the treatment of cancer and autoimmune diseases.
Methotrexate Polyglutamates: Metabolites of Methotrexate that have multiple glutamate residues attached, which can affect their pharmacokinetics and biological activity.
The deuterium labeling in this compound provides advantages in research settings, such as improved stability and the ability to trace the compound more accurately in metabolic studies .
Properties
Molecular Formula |
C20H22N8O6 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1/i1D3 |
InChI Key |
HODZDDDNGRLGSI-DCLJDFQTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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